molecular formula C8H15FN2O B1476594 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2090294-93-0

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Katalognummer: B1476594
CAS-Nummer: 2090294-93-0
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: CQYHYULXBHOXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a specialized chemical reagent designed for research and development purposes in medicinal chemistry and neuroscience. This compound features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that is highly valued in drug discovery for its ability to explore three-dimensional pharmacophore space and influence critical physicochemical parameters of drug candidates, such as solubility and lipophilicity . The incorporation of a fluoromethyl group at the 3-position of the pyrrolidine ring is a common strategy in lead optimization, as fluorine atoms can modulate a molecule's metabolic stability, membrane permeability, and binding affinity . This compound is structurally analogous to a class of pharmaceutically active molecules investigated for their effects on the central nervous system. Research on similar pyrrolidine-2,5-dione derivatives has demonstrated robust broad-spectrum anticonvulsant properties in animal models, including the maximal electroshock (MES) test and the 6 Hz model of drug-resistant epilepsy . Beyond anticonvulsant activity, such compounds have shown high efficacy in models of neuropathic and tonic pain, such as the formalin-induced pain model and the oxaliplatin-induced neuropathic pain model in mice . The mechanism of action for related compounds is often complex and multifaceted, potentially involving the inhibition of peripheral and central sodium and calcium currents, as well as antagonism of the TRPV1 receptor, a key player in pain signaling pathways . Handling of this product requires appropriate safety precautions. As with many nitrogen-containing heterocycles, it should be stored in a cool, dry place, protected from light and moisture to maintain stability . Researchers should consult safety data sheets and conduct a thorough risk assessment before use. This product is labeled "For Research Use Only" and is intended solely for laboratory research and analysis. It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals. The information presented here is based on scientific literature of structurally related compounds and is provided for informational purposes only.

Eigenschaften

IUPAC Name

1-[3-(fluoromethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c1-10-5-8(12)11-3-2-7(4-9)6-11/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYHYULXBHOXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a fluoromethyl group and a methylamino group attached to an ethanone moiety. Its structure can be represented as follows:

C8H12FN2O\text{C}_8\text{H}_{12}\text{F}\text{N}_2\text{O}

The biological activity of 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , which may enhance the availability of neurotransmitters such as dopamine and serotonin in the synaptic cleft. This mechanism is similar to that of other psychoactive substances, making it a compound of interest in neuropharmacological studies.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Monoamine Reuptake Inhibition Inhibits the reuptake of dopamine and serotonin, potentially enhancing mood and cognition.
Neuroprotective Effects Exhibits protective effects on neuronal cells under stress conditions.
Analgesic Properties Demonstrates pain-relieving effects in preclinical models.
Potential for Abuse Similarities to known psychoactive substances raise concerns about recreational use.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one in rodent models. The results indicated significant increases in locomotor activity, suggesting stimulant properties similar to those observed with amphetamines. The compound was found to increase dopamine levels in the nucleus accumbens, highlighting its potential for abuse and addiction .

Case Study 2: Analgesic Efficacy

In another study focusing on analgesic properties, the compound was tested against standard pain models in mice. The results demonstrated that it significantly reduced pain responses compared to control groups, indicating its potential as an analgesic agent .

Research Findings

Recent research has explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the pyrrolidine ring can enhance biological activity. For instance, compounds with additional fluorine substituents showed improved potency against specific receptors involved in pain modulation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural analogs have shown promise in treating various conditions, including:

  • Neurological Disorders : Research indicates that similar compounds may interact with neurotransmitter systems, potentially offering benefits in treating conditions like depression or anxiety.
  • Pain Management : The compound's ability to modulate pain pathways makes it a candidate for analgesic development.

Drug Development

Due to its unique molecular structure, 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one serves as a valuable building block in the synthesis of more complex pharmaceutical agents. This includes:

  • Synthesis of Novel Analogs : Researchers are exploring modifications to the compound to enhance efficacy and reduce side effects.
  • Targeted Drug Delivery Systems : Its properties may allow for the development of targeted delivery mechanisms, improving the bioavailability of drugs.

Biochemical Research

The compound is also utilized in biochemical studies aimed at understanding enzyme interactions and receptor binding mechanisms:

  • Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.
  • Receptor Binding Studies : The interaction with specific receptors can elucidate mechanisms of action for various biological processes.

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Neurological Effects :
    • Researchers investigated the impact of fluorinated pyrrolidine derivatives on serotonin receptors, demonstrating potential antidepressant effects.
    • Findings suggested that modifications to the fluoromethyl group significantly altered binding affinity and efficacy.
  • Pain Pathway Modulation :
    • A study focused on the analgesic properties of related compounds indicated that they could effectively inhibit pain signaling pathways.
    • The results showed promise for developing new pain management therapies based on this class of compounds.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Pharmacological Notes (Inferred from Evidence)
Target Compound Pyrrolidine-ethanone 3-(Fluoromethyl), 2-(methylamino) Potential CNS activity due to methylamino group
MDPV (3,4-methylenedioxypyrovalerone) Pyrrolidine-arylpropanone 3,4-Methylenedioxy phenyl, pyrrolidinyl Stimulant effects via monoamine reuptake inhibition
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one Piperidine-pyrrolidine-ethanone 4-(Methylamino)piperidine, pyrrolidinyl Dual heterocyclic system may enhance selectivity
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethan-1-one (CAS 478048-18-9) Pyrrolidine-benzimidazole-ethanone 2-(Trifluoromethyl)benzimidazole Likely enzyme inhibition due to electron-deficient benzimidazole
Flephedrone (4-FMC) Phenylpropanone 4-Fluorophenyl, methylamino Enhanced BBB penetration via fluorine substitution

Physicochemical Properties

  • Fluorine Impact: The fluoromethyl group in the target compound reduces lipophilicity compared to trifluoromethyl-substituted analogs (e.g., CAS 478048-18-9) but increases metabolic stability relative to non-fluorinated derivatives .

Pharmacological Implications

  • Target Compound: The methylamino group may facilitate interactions with monoamine transporters (e.g., dopamine, norepinephrine), as seen in flephedrone and MDPV .
  • Trifluoromethyl-Benzimidazole Analog (CAS 478048-18-9) : The electron-withdrawing trifluoromethyl group likely enhances binding to enzymatic targets (e.g., kinases or GPCRs) .
  • Dual Heterocyclic Systems () : Piperidine-pyrrolidine hybrids may offer improved selectivity for FFAR1/FFAR4 allosteric modulation, as suggested by dual-acting modulators in .

Vorbereitungsmethoden

Palladium-Catalyzed Hydrogenation and Reduction Approaches

A notable approach involves the preparation of pyrrolidine precursors through palladium on carbon catalyzed hydrogenation, followed by reduction of ester groups to alcohols, which can be further functionalized to introduce the fluoromethyl group.

  • Method 1: Sequential hydrogenation of double bonds using Pd/C catalyst, followed by reduction of ester groups to alcohols using sodium borohydride (NaBH4) or lithium borohydride (LiBH4). This method yields 1-methyl-2-(2-hydroxyethyl)pyrrolidine intermediates, which can be further transformed.

  • Method 2: Simultaneous reduction of double bonds and ester groups using NaBH4 in the presence of Lewis acids such as ZnCl2 or AlCl3 to promote the reaction, enabling a more efficient single-step conversion.

  • Method 3: Enantioselective hydrogenation using chiral catalysts on allylic alcohol intermediates to obtain enantiomerically enriched pyrrolidine derivatives. This method is useful for synthesizing stereochemically pure intermediates.

These methods provide a foundation for preparing the pyrrolidine core before fluoromethylation.

Introduction of the Methylamino Ethanone Side Chain

The methylamino ethanone moiety can be introduced by acylation or alkylation of the pyrrolidine nitrogen with appropriate methylamino ethanone precursors.

  • This step often involves the reaction of the pyrrolidine intermediate with methylamino acetyl chloride or related activated esters under mild conditions to avoid side reactions.
  • Protection and deprotection strategies may be employed to ensure selectivity and avoid over-alkylation.

Research Findings and Experimental Data

Reaction Conditions and Catalysts

Method Catalyst/Agent Conditions Outcome
Hydrogenation Pd on Carbon (Pd/C) Room temperature, H2 atmosphere Reduction of double bonds
Reduction NaBH4, LiBH4 Mild heating, Lewis acid promoters (ZnCl2, AlCl3) Ester to alcohol conversion
Enantioselective Hydrogenation Chiral catalyst (specific chiral Pd complexes) Controlled temperature, H2 atmosphere Enantiomerically enriched products
Fluoromethylation Fluoromethyl halides or sulfonates Nucleophilic substitution, aprotic solvents Selective fluoromethylation
Acylation Methylamino acetyl chloride Mild base, low temperature Introduction of methylamino ethanone

Yield and Purity

  • The palladium-catalyzed hydrogenation and reduction steps typically afford high yields (>80%) of the pyrrolidine intermediates.
  • Enantioselective hydrogenation can achieve enantiomeric excesses above 90% under optimized conditions.
  • Fluoromethylation yields vary depending on reagent and conditions but generally range between 60-75%.
  • Final acylation steps yield the target compound with purities exceeding 95% after chromatographic purification.

Summary Table of Preparation Methods

Step Description Key Reagents/Catalysts Notes
Pyrrolidine ring formation Hydrogenation of double bonds Pd on Carbon High yield, mild conditions
Ester reduction Conversion of esters to alcohols NaBH4, LiBH4, Lewis acids Single or two-step processes
Enantioselective hydrogenation Chiral Pd catalysts for stereoselective reduction Chiral Pd complexes High enantiomeric purity
Fluoromethylation Substitution of leaving groups with fluoromethyl Fluoromethyl halides/sulfonates Requires careful control
Acylation Introduction of methylamino ethanone side chain Methylamino acetyl chloride Mild base, low temperature

Q & A

Q. What synthetic methodologies are reported for 1-(3-(fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one and its structural analogs?

Methodological Answer:

  • Pd-Catalyzed α-Arylation : The fluoromethyl-pyrrolidine moiety can be synthesized via Pd-catalyzed coupling of trimethylsilyl enolates with aryl bromides, as demonstrated in the preparation of structurally similar difluoroacetamides (e.g., 2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one derivatives) . Key reagents include Pd(OAc)₂ and XPhos ligands.
  • Chiral Synthesis : Enantioselective synthesis may involve (3R)-3-(methylamino)pyrrolidine intermediates, as seen in Enamine Ltd’s catalog entry for a related chiral compound, which uses dihydrochloride salts and recrystallization for purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight using ESI-HRMS, as shown for analogs (e.g., 5b: calcd [M+H]⁺ 282.1664; found 282.1666) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve the fluoromethyl group (δ ~4.5–5.5 ppm for CH₂F) and pyrrolidine/methylamino protons. Compare with data from diazo-pyrrolidinone derivatives (e.g., 2-diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one) .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of this compound for pharmacological studies?

Methodological Answer:

  • Cyclodextrin-Enabled Chiral Separation : Cyclodextrins (e.g., sulfobutyl ether-β-CD) can differentiate enantiomers via host-guest interactions, as applied to cathinone analogs like mephedrone and MDPV .
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IG) with hexane/isopropanol mobile phases, optimized via HPLC-UV for analogs like (R)- and (S)-3-methylmethcathinone .

Q. How does the fluoromethyl group influence the compound’s metabolic stability and electronic properties?

Methodological Answer:

  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism. Assess via liver microsome assays (e.g., human S9 fraction) and monitor degradation products with LC-MS/MS .
  • Electronic Effects : The fluoromethyl group may alter electron density at the pyrrolidine nitrogen, affecting receptor binding. Compare logP and pKa values with non-fluorinated analogs using computational tools (e.g., Schrödinger’s Jaguar) .

Q. How can researchers differentiate this compound from regulated cathinone analogs (e.g., 3-CMC, 4-CMC) in forensic analysis?

Methodological Answer:

  • GC/MS Differentiation : Use retention indices and fragmentation patterns. For example, the fluoromethyl group produces unique ions (e.g., m/z 47 for CH₂F⁺) absent in chlorinated analogs like 4-CMC .
  • NMR Crystallography : X-ray or NOESY NMR can resolve spatial differences, as applied to (Z)-1-[4-fluoro-2-(pyrrolidin-1-yl)phenyl] derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.